Prosomatostatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

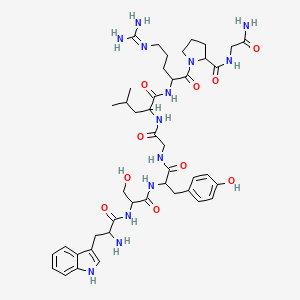

Prosomatostatin is a peptide hormone found in mammals, birds, and fish. It is a member of the somatostatin family and is closely related to somatostatin, which is a peptide hormone that regulates several biological processes, including growth, metabolism, and digestion. This compound has been found to have a variety of effects on the body, ranging from its role in regulating the release of hormones to its involvement in the regulation of cell growth and differentiation.

Scientific Research Applications

Hormonal Regulation and Metabolic Effects

Prosomatostatin (pro-S) and its derived peptides, such as somatostatin-14 (S-14), somatostatin-13 (S-13), and somatostatin-28 (S-28), play a significant role in hormonal regulation and metabolic processes. Research indicates that while pro-S, S-14, and S-13 levels remain constant, S-28 levels can double after food ingestion, suggesting its role as a hormone that may modulate postprandial nutrient absorption and use. The small intestine is identified as the primary source of S-28, emphasizing its importance in the digestive process (Ensinck et al., 1989).

Cardiovascular and Metabolic Disease Marker

N-terminal this compound (NT-proSST) has been associated with cardiovascular diseases and diabetes. Higher levels of NT-proSST correlate with an increased risk of incident coronary artery disease (CAD), all-cause mortality, and cardiovascular mortality. This association is not linear but is particularly pronounced in subjects with high values of NT-proSST. This indicates NT-proSST's potential as a biomarker for cardiovascular health and metabolic disorders (Hedbäck et al., 2016).

Neurological Health Indicator

Elevated levels of NT-proSST have been significantly linked with an increased risk of vascular dementia among older adults. This suggests that NT-proSST might be critical in understanding the development of dementia and could serve as an early biomarker for this condition (Holm et al., 2017).

Alzheimer's Disease Research

In patients with Alzheimer's disease, a significant increase in unprocessed 15 Kdalton this compound and a decrease in mature somatostatin-14 have been observed. This alteration suggests impaired processing mechanisms in these patients and provides insight into the somatostatinergic neuronal alterations associated with Alzheimer's disease (Gomez et al., 1986).

Mechanism of Action

Target of Action

Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

Mode of Action

The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This compound undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .

Biochemical Pathways

this compound affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .

Pharmacokinetics

Somatostatin, which is derived from this compound, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that this compound may also have a short half-life and rapid clearance from the body.

Result of Action

The result of this compound’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment this compound (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Prosomatostatin interacts with various enzymes and proteins in biochemical reactions. It is processed into somatostatin-14 and somatostatin-28, which repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas . The nature of these interactions involves the binding of these peptides to specific receptors, modulating their activity .

Cellular Effects

This compound and its derived peptides have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they inhibit the release of growth hormone from the pituitary gland and regulate the synthesis of glucagon and insulin in the pancreas .

Molecular Mechanism

The molecular mechanism of action of this compound involves its processing into somatostatin-14 and somatostatin-28, which then exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is processed into somatostatin-14 and somatostatin-28, which then exert their effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is processed into somatostatin-14 and somatostatin-28, which then interact with various enzymes and cofactors . These peptides are involved in the regulation of glucagon and insulin synthesis in the pancreas, indicating their role in metabolic pathways .

Subcellular Localization

Given its role in the production of somatostatin-14 and somatostatin-28, it is likely that it is directed to specific compartments or organelles for processing .

properties

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73032-94-7 |

Source

|

| Record name | Somatostatin-28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)